Maltose

描述

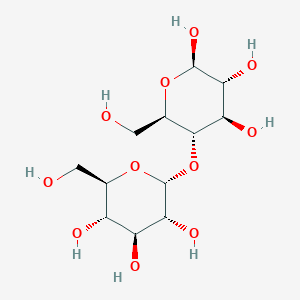

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-QUYVBRFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318570 | |

| Record name | beta-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133-99-3, 69-79-4 | |

| Record name | β-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | maltose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation and Cleavage of the Maltose Glycosidic Bond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4-glycosidic bond, is a fundamental carbohydrate in various biological systems.[1][2] The formation and cleavage of this bond are critical processes in carbohydrate metabolism, with significant implications for nutrition, biotechnology, and pharmacology. This technical guide provides a comprehensive overview of the enzymatic mechanisms governing the synthesis and degradation of the this compound glycosidic bond. It details the catalytic strategies of key enzymes, presents quantitative kinetic and thermodynamic data, and offers detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

The α-1,4-Glycosidic Bond of this compound

The defining feature of this compound is the α-1,4-glycosidic bond that connects the anomeric carbon (C1) of one glucose molecule to the hydroxyl group on the fourth carbon (C4) of a second glucose molecule.[3] This covalent linkage is formed through a dehydration synthesis reaction, where a molecule of water is removed.[4][5] The "α" designation indicates that the bond is formed when the C1 hydroxyl group of the first glucose is in the alpha configuration (pointing below the plane of the ring). This specific stereochemistry is crucial for its recognition and processing by enzymes.

Enzymatic Formation of the this compound Glycosidic Bond

The biosynthesis of the α-1,4-glycosidic bond in this compound is primarily accomplished through the action of glycosyltransferases.

This compound Synthase

This compound synthase (EC 2.4.1.139) catalyzes the formation of this compound from two molecules of α-D-glucose-1-phosphate. The systematic name for this enzyme is alpha-D-glucose-1-phosphate:alpha-D-glucose-1-phosphate 4-alpha-D-glucosyltransferase (dephosphorylating).[6] The reaction proceeds as follows:

2 α-D-glucose 1-phosphate + H₂O ⇌ this compound + 2 phosphate[6]

This compound Phosphorylase (in reverse)

This compound phosphorylase (EC 2.4.1.8), while primarily known for its catabolic role, can also catalyze the synthesis of this compound in a reversible reaction.[7][8] This is of particular interest for the enzymatic synthesis of oligosaccharides.[7][9] The synthetic reaction is:

β-D-glucose-1-phosphate + D-glucose ⇌ this compound + phosphate[10]

The mechanism involves a single displacement where the glucose acceptor attacks the glucosyl-enzyme intermediate.

Enzymatic Cleavage of the this compound Glycosidic Bond

The hydrolysis of the α-1,4-glycosidic bond in this compound is a critical step in the digestion of starches and is carried out by α-glucosidases and phosphorylases.

Maltase-Glucoamylase (MGAM)

Maltase-glucoamylase (EC 3.2.1.20) is a key α-glucosidase located in the brush border of the small intestine.[11][12][13] It hydrolyzes the α-1,4-glycosidic bond of this compound to release two molecules of D-glucose.[14]

Mechanism: MGAM, a member of the GH31 family of glycoside hydrolases, employs a Koshland double displacement mechanism.[11][12][15] This involves a two-step process:

-

Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of one glucose unit in this compound, displacing the other glucose molecule and forming a covalent glycosyl-enzyme intermediate.[15]

-

Deglycosylation: A water molecule, activated by a general base catalyst in the active site, attacks the anomeric carbon of the glycosyl-enzyme intermediate, hydrolyzing the bond and releasing the second glucose molecule. This step regenerates the free enzyme.[15]

This mechanism results in the retention of the anomeric configuration.[11][12]

This compound Phosphorylase

This compound phosphorylase (EC 2.4.1.8) catalyzes the phosphorolysis of this compound, a process that conserves the energy of the glycosidic bond in the form of a phosphate (B84403) ester.[7][8] The reaction is:

This compound + phosphate ⇌ D-glucose + β-D-glucose 1-phosphate[10]

Mechanism: This enzyme utilizes a single displacement mechanism. An inorganic phosphate molecule directly attacks the anomeric carbon, leading to the cleavage of the glycosidic bond and the formation of β-D-glucose-1-phosphate and glucose.[8] This results in an inversion of the anomeric configuration.[7][9] A key glutamate (B1630785) residue (Glu487 in Lactobacillus brevis) acts as a proton donor to the glycosidic oxygen, facilitating its departure as a good leaving group.[7][16]

Quantitative Data

Kinetic Parameters of Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference(s) |

| Maltase-Glucoamylase (ntMGAM) | Homo sapiens | This compound | - | - | 19 ± 4 | [17] |

| Maltase | Bacillus brevis | This compound | 5.8 | - | - | [18] |

| Glucoamylase (Wild-Type) | Aspergillus awamori | This compound | - | - | - | [11] |

| Glucoamylase (Trp120->Tyr mutant) | Aspergillus awamori | This compound | Decreased 2-3 fold | ≤2% of wild-type | - | [11] |

| This compound Phosphorylase (MalE) | Bacillus sp. AHU2001 | This compound | 0.5-4 (varied) | - | - | [1] |

Note: Kinetic parameters can vary significantly based on assay conditions.

Optimal Conditions for Enzyme Activity

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Maltase | Bacillus brevis | 6.5 | 48-50 | [18][19] |

| Maltase | Bacillus licheniformis KIBGE-IB4 | 6.5 | 45 | [20][21] |

| This compound Phosphorylase (MalE) | Bacillus sp. AHU2001 | 8.1 | 45 | [1] |

Thermodynamics of this compound Hydrolysis

The hydrolysis of this compound is an exergonic reaction under standard conditions.

| Parameter | Value | Conditions | Reference(s) |

| ΔG°' | ≤ -15.5 kJ/mol | 298.15 K, pH 5.65 | [19][22][23][24] |

| ΔH°' | -4.02 ± 0.15 kJ/mol | 298.15 K, pH 5.65 | [19][22][23][24] |

| Keq | ≥ 513 | 298.15 K, pH 5.65 | [19][22][23][24] |

Experimental Protocols

Maltase Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from standard methods for measuring α-glucosidase activity.[4]

Principle: Maltase hydrolyzes this compound to two molecules of glucose. The released glucose is then phosphorylated by hexokinase (HK) and oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the maltase activity.

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 6.0

-

300 mM this compound solution in the above buffer

-

Maltase enzyme solution of appropriate dilution

-

Assay cocktail: 100 mM Tris-HCl buffer (pH 7.6), 5 mM MgCl₂, 1 mM ATP, 0.6 mM NADP+, 1 U/mL Hexokinase, 1 U/mL G6PDH

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 500 µL of 50 mM potassium phosphate buffer (pH 6.0) and 500 µL of 300 mM this compound solution.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the diluted maltase solution.

-

Incubate at 25°C for exactly 30 minutes.

-

Stop the reaction by boiling for 3 minutes, then place on ice.

-

Prepare a blank by boiling the enzyme solution before adding it to the substrate mixture.

-

-

Glucose Quantification:

-

In a cuvette, mix 500 µL of the supernatant from the stopped reaction (or blank) with 500 µL of the assay cocktail.

-

Incubate at room temperature and monitor the increase in absorbance at 340 nm until the reading is stable.

-

Calculate the concentration of glucose produced using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Calculation: One unit of maltase activity is defined as the amount of enzyme that liberates 2.0 µmoles of D-glucose from this compound per minute at pH 6.0 at 25°C.

This compound Phosphorylase Activity Assay (Phosphate Release)

Principle: The forward reaction (phosphorolysis of this compound) consumes inorganic phosphate. The rate of phosphate depletion can be measured using a colorimetric method, such as the malachite green assay.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.0

-

50 mM this compound solution

-

50 mM Potassium Phosphate buffer, pH 7.0

-

This compound Phosphorylase enzyme solution

-

Malachite Green reagent

Procedure:

-

Set up a reaction mixture containing 100 mM Tris-HCl (pH 7.0), 20 mM this compound, and 10 mM potassium phosphate.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the this compound phosphorylase enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Centrifuge to pellet any precipitated protein.

-

Determine the concentration of remaining inorganic phosphate in the supernatant using the malachite green assay, measuring the absorbance at ~620-660 nm.

-

Calculate the rate of phosphate consumption from a standard curve of known phosphate concentrations.

Quantification of this compound and Glucose by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector can be used to separate and quantify this compound and glucose in reaction mixtures.

Instrumentation and Columns:

-

HPLC system with an isocratic pump and a refractive index detector.

-

A carbohydrate analysis column (e.g., Aminex HPX-87H).[25]

Mobile Phase:

-

5 mM Sulfuric Acid (H₂SO₄) in deionized water.[25]

Procedure:

-

Prepare samples by stopping the enzymatic reaction (e.g., by boiling or acid precipitation) and centrifuging to remove protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Set the column temperature (e.g., 60-80°C) and mobile phase flow rate (e.g., 0.6 mL/min).[25]

-

Inject a known volume (e.g., 20 µL) of the sample onto the column.[25]

-

Monitor the elution of this compound and glucose using the RI detector.

-

Quantify the sugars by comparing their peak areas to those of known standards.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Koshland double displacement mechanism of maltase-glucoamylase.

Caption: Single displacement mechanism of this compound phosphorylase.

Caption: Experimental workflow for HPLC analysis of this compound and glucose.

Conclusion

The formation and cleavage of the α-1,4-glycosidic bond in this compound are fundamental biochemical reactions catalyzed by a diverse set of enzymes with distinct mechanisms. Understanding these processes at a molecular level is crucial for fields ranging from human physiology and disease to industrial biotechnology. The targeting of enzymes like maltase-glucoamylase is a key strategy in the development of therapeutics for metabolic disorders such as type 2 diabetes. This guide provides a detailed technical foundation for researchers and professionals, summarizing the key enzymatic players, their quantitative characteristics, and the experimental approaches used to study them. The continued investigation into the structure-function relationships of these enzymes will undoubtedly lead to new opportunities for therapeutic intervention and biotechnological innovation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic mechanism of glucoamylase probed by mutagenesis in conjunction with hydrolysis of alpha-D-glucopyranosyl fluoride and maltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of glucose and this compound in enzyme reaction mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Quantitative determination of glucose and this compound in enzyme reaction mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. ableweb.org [ableweb.org]

- 11. Site-directed mutagenesis at the active site Trp120 of Aspergillus awamori glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement of this compound Phosphorylase [creative-enzymes.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of this compound phosphorylase from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (PDF) Quantitative Determination of Glucose and this compound in [research.amanote.com]

- 17. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extracellular Maltase of Bacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. escholarship.org [escholarship.org]

- 24. 2azd - X-Ray studies on Maltodextrin Phosphorylase (MalP) Complexes: recognition of substrates and CATALYTIC mechanism of phosphorylase family - Summary - Protein Data Bank Japan [pdbj.org]

- 25. Stoichiometric Conversion of this compound for Biomanufacturing by In Vitro Synthetic Enzymatic Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Sweetness: A Technical Guide to Maltose Biosynthesis in Plants and Microorganisms

For Immediate Release

A Deep Dive into the Cellular Sugar Factory: Unraveling the Synthesis of Maltose (B56501)

This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in both plant and microbial systems. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic cascades, regulatory networks, and transport mechanisms that govern the production of this fundamental disaccharide. By presenting detailed experimental protocols, quantitative data, and visual pathway models, this guide serves as an essential resource for exploiting these biological processes in academic and industrial research.

This compound Biosynthesis in Plants: A Tale of Two Compartments

In plants, the synthesis of this compound is intrinsically linked to the diurnal cycle of photosynthesis and the subsequent mobilization of stored carbon. The primary route of this compound production is not a de novo synthesis of the disaccharide itself, but rather a controlled degradation of transitory starch within the chloroplasts. This process ensures a steady supply of carbon for sucrose (B13894) synthesis in the cytosol, which is then transported throughout the plant to fuel growth and metabolism.

The key steps in plant this compound biosynthesis are:

-

Starch Phosphorylation: The surface of starch granules is phosphorylated by glucan, water dikinase (GWD) and phosphoglucan, water dikinase (PWD) , a crucial step that disrupts the crystalline structure of amylopectin (B1267705) and makes it accessible to degradative enzymes.[1][2]

-

Hydrolytic Degradation: The major enzyme responsible for this compound release is β-amylase (BAM) , which hydrolyzes α-1,4-glucan chains from their non-reducing ends to produce this compound units.[2] Several isoforms of β-amylase are involved, with some being localized to the chloroplast stroma.

-

Debranching and Further Processing: Disproportionating enzyme 1 (DPE1) and isoamylases act on branched amylopectin and malto-oligosaccharides, further contributing to the pool of linear glucans available for β-amylase action and producing some glucose.

-

Chloroplast Export: this compound is the primary carbon export product from the chloroplasts during the night.[3] This transport across the inner chloroplast envelope is mediated by a specific transporter protein called This compound Exporter 1 (MEX1) .[3][4] Glucose is also exported via a separate transporter.

-

Cytosolic Metabolism: Once in the cytosol, this compound is converted to glucose-1-phosphate and glucose, which then enter the pathway for sucrose biosynthesis.

A less prominent, alternative pathway for this compound synthesis has been identified, involving a This compound synthase that catalyzes the formation of this compound from two molecules of α-D-glucose-1-phosphate. However, the physiological significance of this pathway appears to be limited compared to the degradative route from starch.

Regulatory Networks in Plant this compound Biosynthesis

The biosynthesis of this compound in plants is tightly regulated to match the metabolic demands of the cell. This regulation occurs at multiple levels:

-

Transcriptional Control: The expression of genes encoding starch metabolizing enzymes often follows a diurnal rhythm, although post-transcriptional and post-translational regulation play a more significant role in controlling enzyme activity.[2]

-

Post-Translational Modifications: The activity of key enzymes is modulated by post-translational modifications such as redox regulation and protein phosphorylation.[1][5][6][7] For instance, the redox state of the chloroplast, linked to photosynthetic activity, influences the activity of several enzymes in the starch degradation pathway.[1]

-

Protein-Protein Interactions: Enzymes involved in starch metabolism can form protein complexes, suggesting a coordinated regulation of the pathway.[5][6][8] For example, interactions between starch synthases and other enzymes have been identified, indicating the formation of a functional "amylosome".[8]

Microbial this compound Biosynthesis: The this compound Regulon

In microorganisms, particularly in the well-studied bacterium Escherichia coli, this compound and maltodextrin (B1146171) metabolism is governed by a sophisticated genetic system known as the This compound (mal) regulon . This system allows the bacterium to efficiently utilize this compound and larger malto-oligosaccharides from the environment as a carbon and energy source. While the primary role of this system is catabolic, the enzymes involved can also participate in synthetic reactions under certain conditions.

The core components of the E. coli this compound system include:

-

Transport: this compound and maltodextrins are transported across the outer membrane through the LamB porin and then into the cytoplasm by an ABC transporter consisting of the periplasmic This compound-binding protein (MalE) and the inner membrane components MalF , MalG , and MalK .

-

Cytoplasmic Metabolism: Once inside the cell, this compound and maltodextrins are metabolized by a set of key enzymes:

-

Amylomaltase (MalQ): This 4-α-glucanotransferase is a central enzyme in the pathway. It catalyzes the transfer of glucose units from one maltodextrin molecule to another, leading to the elongation and shortening of glucan chains. This process can generate glucose and longer maltodextrins from this compound.

-

Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves α-1,4-glycosidic bonds from the non-reducing end of maltodextrins (with a minimum chain length of four glucose units), producing glucose-1-phosphate .[9]

-

Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins that are at least three glucose units long.

-

Regulation of the this compound Regulon

The expression of the mal genes is tightly controlled by the transcriptional activator MalT . The activity of MalT is, in turn, regulated by the presence of the inducer, maltotriose (B133400) , and ATP .

-

Activation of MalT: MalT exists in an inactive monomeric state. The binding of both maltotriose and ATP induces a conformational change in MalT, promoting its oligomerization into an active form that can bind to specific DNA sequences (MalT boxes) in the promoter regions of the mal operons and activate transcription.[10][11][12]

-

Negative Regulation: The activity of MalT is also subject to negative regulation by several proteins, including MalK (the ATPase component of the this compound transporter), MalY , and Aes .[10][13][14] This complex regulatory network ensures that the mal genes are only expressed when this compound or maltodextrins are available and needed by the cell.

Quantitative Data on Key Enzymes and Processes

The efficiency of this compound biosynthesis is determined by the kinetic properties of the enzymes and transporters involved. The following tables summarize key quantitative data for these components in both plant and microbial systems.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| β-Amylase | Glycine max (germinated seeds) | Soluble Starch | 3.03 mg/mL | 6.6 µmol/min/mL | [15] |

| β-Amylase | Bacillus aryabhattai | Soluble Starch | 9.9 mg/mL | 6660.0 µMol/mg min | [16] |

| Amylomaltase (MalQ) | Escherichia coli | Maltotriose | - | - | Data not readily available |

| Maltodextrin Phosphorylase (MalP) | Escherichia coli | Maltopentaose | 0.24 mM | - | [17] |

| Maltodextrin Glucosidase (MalZ) | Escherichia coli | Maltotriose | 1.3 mM | 11.2 µmol/min/mg | [9] |

| This compound Transporter (MEX1) | Spinacia oleracea (chloroplasts) | This compound | 25 mM | 19.5 µmol/mg Chl/h | [18] |

Table 2: this compound and Starch Content in Plant Tissues under Different Conditions

| Plant | Condition | Tissue | This compound Content (µmol/g FW) | Starch Content (mg/g FW) | Reference(s) |

| Arabidopsis thaliana (wild type) | Dark | Rosette leaves | ~1.5 | ~5 | [19] |

| Arabidopsis thaliana (mex1 mutant) | Dark | Rosette leaves | ~30 | ~15 | [4][19] |

| Arabidopsis thaliana (dpe2 mutant) | Dark | Rosette leaves | ~25 | ~10 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Assay for β-Amylase Activity

This protocol is adapted from the method of Bernfeld (1955) and is suitable for determining β-amylase activity in plant extracts.

Principle: The activity of β-amylase is measured by quantifying the amount of reducing sugar (this compound) released from starch using the dinitrosalicylic acid (DNS) method. The DNS reagent is reduced by the newly formed reducing ends of the sugar, resulting in a color change that can be measured spectrophotometrically at 540 nm.

Reagents:

-

Acetate (B1210297) Buffer (0.016 M, pH 4.8): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH with acetic acid.

-

Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of acetate buffer by gently boiling.

-

Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of deionized water with gentle heating. In a separate container, dissolve 30 g of sodium potassium tartrate in 20 mL of deionized water. Mix the two solutions and bring the final volume to 100 mL with deionized water.

-

This compound Standard Solution (5 mM): Prepare a stock solution of this compound and create a series of dilutions for generating a standard curve.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in cold extraction buffer (e.g., Tris-HCl with stabilizing agents) and centrifuge to obtain a clear supernatant containing the enzyme.

-

Reaction Setup: In a test tube, add 0.5 mL of the enzyme extract to 0.5 mL of the 1% starch solution, pre-incubated at the desired reaction temperature (e.g., 25°C).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding 1 mL of DNS reagent. Boil the mixture for 5-15 minutes to allow for color development.

-

Spectrophotometric Measurement: After cooling to room temperature, add 8 mL of deionized water, mix well, and measure the absorbance at 540 nm against a blank (containing buffer instead of enzyme extract).

-

Quantification: Determine the amount of this compound produced using a standard curve prepared with known concentrations of this compound.

Calculation: One unit of β-amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of this compound per minute under the specified assay conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides a highly specific and sensitive method for the separation and quantification of sugars. An amine-based column is commonly used for carbohydrate analysis, with detection via a refractive index (RI) detector.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and RI detector.

-

Amine-based column (e.g., Zorbax NH2).

Mobile Phase:

-

Acetonitrile:Water (e.g., 75:25 v/v).

Procedure:

-

Sample Preparation: Extract sugars from the plant or microbial samples using a suitable solvent (e.g., 80% ethanol). The extract should be filtered through a 0.22 µm filter before injection.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Injection volume: 10-20 µL

-

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Conclusion and Future Perspectives

The biosynthesis of this compound, while seemingly a simple process, is governed by complex and elegantly regulated pathways in both plants and microorganisms. In plants, the controlled degradation of starch provides a vital source of carbon for growth and development, with this compound serving as a key transportable intermediate. In microorganisms, the this compound regulon represents a paradigm of genetic control, allowing for the efficient utilization of available nutrients.

A deeper understanding of these pathways holds significant promise for various applications. In agriculture, manipulating this compound biosynthesis could lead to crops with improved stress tolerance and enhanced biomass production. In the biotechnology and pharmaceutical industries, these enzymatic systems can be harnessed for the production of biofuels, specialty carbohydrates, and as targets for novel antimicrobial agents. Future research, focusing on the intricate details of protein-protein interactions, the dynamics of regulatory networks, and the application of synthetic biology approaches, will undoubtedly unlock the full potential of these fundamental biological processes.

References

- 1. Frontiers | Redox Regulation of Starch Metabolism [frontiersin.org]

- 2. Regulation of Starch Metabolism in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is the major form of carbon exported from the chloroplast at night - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and organ level localization of this compound in this compound-excess Arabidopsis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A complex signaling module governs the activity of MalT, the prototype of an emerging transactivator family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Self-association of the Escherichia coli transcription activator MalT in the presence of maltotriose and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MalT, the regulatory protein of the Escherichia coli this compound system, is an ATP-dependent transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Network regulation of the Escherichia coli this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caister.com [caister.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Expression, biochemical and structural characterization of high-specific-activity β-amylase from Bacillus aryabhattai GEL-09 for application in starch hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The crystal structure of Escherichia coli maltodextrin phosphorylase provides an explanation for the activity without control in this basic archetype of a phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The chloroplast envelope is permeable for this compound but not for maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ectopic maltase alleviates dwarf phenotype and improves plant frost tolerance of this compound transporter mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maltose in Cellular Metabolism and Energy Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-glucose units, serves as a significant carbon source for cellular metabolism and energy storage across a wide range of organisms, from microbes to humans. Its entry into metabolic pathways is a tightly regulated process involving specific transport proteins and enzymatic hydrolysis. This technical guide provides an in-depth analysis of the biochemical and regulatory networks governing this compound utilization. It details the key enzymes, transport systems, and signaling cascades, presenting quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the intricacies of this compound metabolism is crucial for various applications, including industrial biotechnology, food science, and the development of novel therapeutic strategies targeting metabolic pathways.

Introduction

This compound, or malt (B15192052) sugar, is an intermediate in the breakdown of starch and glycogen (B147801).[1] It is formed by the enzymatic action of amylases on these larger polysaccharides.[2] In cellular metabolism, this compound represents a readily available source of glucose, the primary fuel for most cells. The metabolic fate of this compound begins with its transport across the cell membrane, followed by its hydrolysis into two glucose molecules. This process is catalyzed by maltase enzymes or, in some organisms, by this compound phosphorylase.[3][4] The resulting glucose molecules then enter glycolysis to generate ATP, the universal energy currency of the cell, or are stored as glycogen for future energy needs.[3] The regulation of this compound metabolism is critical for cellular energy homeostasis and is controlled at both the transcriptional and post-translational levels.

This compound Transport into the Cell

The uptake of this compound from the extracellular environment is a critical first step in its metabolism and is mediated by specific transport systems. The mechanisms differ between prokaryotes and eukaryotes.

This compound Transport in Escherichia coli

In E. coli, this compound and maltodextrins are actively transported into the cell via a well-characterized ATP-binding cassette (ABC) transporter system, the MalFGK2 complex.[5][6] This system consists of a periplasmic this compound-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[5]

The process begins with MalE binding to this compound in the periplasm, which induces a conformational change in MalE.[7] The MalE-maltose complex then docks with the MalFGK2 transporter, triggering ATP hydrolysis by the MalK subunits. This provides the energy to translocate this compound across the inner membrane.[1][8]

Logical Relationship: E. coli this compound Transport

Caption: Workflow of this compound transport in E. coli.

This compound Transport in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound is transported across the plasma membrane by a proton symport mechanism.[4][9] This active transport is mediated by specific permeases, such as those encoded by the MALx1 genes (e.g., MAL11, MAL21, MAL31, MAL41, MAL61) and the AGT1 gene.[10][11] The transport of one molecule of this compound is coupled to the import of one proton, driven by the electrochemical proton gradient across the membrane.[9] This process requires the expenditure of one ATP molecule to pump the proton back out of the cell to maintain pH homeostasis.[12]

Yeast possesses both high-affinity (low Km) and low-affinity (high Km) this compound transport systems, allowing for efficient uptake across a range of extracellular this compound concentrations.[9][11]

Signaling Pathway: Yeast this compound Transport

Caption: this compound transport via proton symport in yeast.

Enzymatic Breakdown of this compound

Once inside the cell, this compound is hydrolyzed into two glucose molecules, which can then enter the central metabolic pathways. This breakdown is primarily accomplished by two types of enzymes: maltase and this compound phosphorylase.

Maltase (α-Glucosidase)

Maltase (EC 3.2.1.20) catalyzes the hydrolysis of the α-1,4 glycosidic bond in this compound, yielding two molecules of glucose.[13] This is the predominant pathway for this compound breakdown in most organisms, including humans and yeast.

Reaction: this compound + H₂O → 2 Glucose

Maltases are highly specific for the α-1,4 linkage and are essential for the final digestion of starch and glycogen.[14]

This compound Phosphorylase

This compound phosphorylase (EC 2.4.1.8) is found in some bacteria and catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate.[15] This reaction produces one molecule of glucose and one molecule of glucose-1-phosphate.[15]

Reaction: this compound + Pi ⇌ Glucose + Glucose-1-Phosphate

This reaction is reversible and can be used for the synthesis of oligosaccharides.[16] The glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase and then enter glycolysis.

Role in Cellular Respiration and Energy Yield

The two glucose molecules derived from one molecule of this compound are completely oxidized through cellular respiration to generate ATP. The theoretical maximum ATP yield from the complete oxidation of one molecule of glucose is approximately 30-32 ATP molecules.[17] Therefore, the complete oxidation of one molecule of this compound yields approximately 60-64 ATP molecules.[18]

The initial hydrolysis of this compound by maltase does not require ATP.[18] However, in organisms like yeast that use a proton symporter for this compound uptake, there is an energy cost of one ATP per this compound molecule to maintain the proton gradient.[12]

ATP Accounting for this compound Metabolism

The net ATP yield from the complete oxidation of one molecule of this compound can be broken down as follows (assuming aerobic conditions and the malate-aspartate shuttle for NADH from glycolysis):

| Metabolic Stage | ATP Investment (per this compound) | ATP Production (per this compound) | NADH Production (per this compound) | FADH₂ Production (per this compound) | Net ATP (per this compound) |

| This compound Transport (Yeast) | 1 | 0 | 0 | 0 | -1 |

| Glycolysis | 4 | 4 | 4 | 0 | 6 |

| Pyruvate Oxidation | 0 | 0 | 4 | 0 | 10 |

| Citric Acid Cycle | 0 | 4 | 12 | 4 | 48 |

| Total | 5 | 8 | 20 | 4 | ~63 |

Note: This is a simplified representation. The actual ATP yield can vary depending on the specific shuttle systems used to transport electrons from NADH in the cytoplasm into the mitochondria.[19]

Regulation of this compound Metabolism

The utilization of this compound is tightly regulated to ensure that the cell can efficiently switch between different carbon sources.

Regulation in Saccharomyces cerevisiae

In yeast, the expression of genes required for this compound metabolism (the MAL genes) is subject to induction by this compound and repression by glucose.[10][20] The MAL loci typically consist of three genes: a regulatory gene (MALx3), a this compound permease gene (MALx1), and a maltase gene (MALx2).[10][14]

The Malx3 protein is a transcriptional activator that, in the presence of intracellular this compound, binds to upstream activation sequences (UAS) in the promoters of the MALx1 and MALx2 genes, leading to their transcription.[14]

Glucose repression of the MAL genes is a complex process mediated by several signaling pathways, including the Snf1/Mig1 pathway and the Ras/PKA pathway.[3][4] When glucose is present, these pathways lead to the repression of MAL gene transcription and the inactivation of the this compound transporter.[4]

Signaling Pathway: MAL Gene Regulation in Yeast

Caption: Regulation of MAL gene expression in yeast.

Regulation in Escherichia coli

In E. coli, the genes for this compound metabolism are organized into the mal regulon, which is positively regulated by the MalT protein.[11][21] MalT is a transcriptional activator that is allosterically activated by maltotriose, an intermediate in maltodextrin (B1146171) metabolism.[22] ATP is also required for MalT activity.[9]

The expression of the malT gene itself is subject to catabolite repression, mediated by the cAMP receptor protein (CRP).[11] In the absence of glucose, cAMP levels are high, and the cAMP-CRP complex activates malT transcription. When glucose is present, cAMP levels are low, and malT expression is reduced.[11] The activity of the MalT protein is also inhibited by the MalK subunit of the this compound transporter when the transporter is not actively transporting substrate.[22]

Energy Storage

While this compound itself is not a primary long-term energy storage molecule, the glucose derived from its hydrolysis can be channeled into storage pathways. In animals, excess glucose is converted to glycogen, a highly branched polymer of glucose, which is primarily stored in the liver and muscles.[3] In plants, glucose is stored as starch.[1] These polysaccharides can be broken down to release glucose when the organism requires energy.

Experimental Protocols

Maltase Activity Assay (Using p-Nitrophenyl-α-D-Glucopyranoside)

This spectrophotometric assay measures the activity of maltase by quantifying the release of p-nitrophenol from the artificial substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

Materials:

-

67 mM Potassium Phosphate Buffer, pH 6.8

-

10 mM p-Nitrophenyl-α-D-Glucopyranoside (pNPG) solution

-

100 mM Sodium Carbonate solution

-

Enzyme extract (e.g., cell lysate)

-

Spectrophotometer and cuvettes

-

Water bath at 37°C

Procedure:

-

Reaction Setup: In a test tube, combine 5.00 mL of Potassium Phosphate Buffer and 0.20 mL of enzyme solution.

-

Pre-incubation: Equilibrate the mixture to 37°C for 5-10 minutes.

-

Initiate Reaction: Add 0.50 mL of the pNPG solution to the test tube, mix by inversion, and start a timer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: After the incubation period, add 8.00 mL of 100 mM Sodium Carbonate solution to stop the reaction and develop the yellow color of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of the solution at 400 nm against a blank. The blank should contain all reagents except the enzyme, with an equivalent volume of buffer added in its place.

-

Calculation: The amount of p-nitrophenol released is proportional to the maltase activity. A standard curve of p-nitrophenol can be used to quantify the product. One unit of maltase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG per minute under the specified conditions.[13]

Experimental Workflow: Maltase Activity Assay

Caption: Workflow for a spectrophotometric maltase activity assay.

Radioactive this compound Uptake Assay in Yeast

This assay measures the rate of this compound transport into yeast cells using radiolabeled this compound.[23]

Materials:

-

Yeast cell culture

-

[¹⁴C]-Maltose

-

Washing buffer (e.g., ice-cold water or phosphate-buffered saline)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Grow yeast cells to the desired growth phase and harvest by centrifugation. Wash the cells with ice-cold washing buffer and resuspend in an appropriate assay buffer to a known cell density.

-

Initiate Uptake: Add a known concentration of [¹⁴C]-maltose to the cell suspension to start the uptake.

-

Time Points: At specific time intervals (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the cell suspension.

-

Stop Uptake and Separate Cells: Immediately transfer the aliquot to a filtration apparatus containing a glass fiber filter and apply a vacuum. Rapidly wash the cells on the filter with a large volume of ice-cold washing buffer to remove extracellular [¹⁴C]-maltose.

-

Quantify Radioactivity: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter is proportional to the amount of this compound transported into the cells. The rate of this compound uptake can be calculated by plotting the intracellular [¹⁴C]-maltose concentration over time. The initial linear portion of the curve represents the initial rate of transport.[24]

Quantitative Data Summary

| Parameter | Organism/Enzyme | Value | Reference |

| This compound Transport Km | |||

| High-affinity | S. cerevisiae | ~5 mM | [11] |

| Low-affinity | S. cerevisiae | ~30 mM | [11] |

| E. coli K12 | 1 µM | [3] | |

| Maltase Km | |||

| pNPG as substrate | Human Seminal Plasma | 2.92 mM | [25] |

| Maltase kcat | |||

| Maltase | 63 s⁻¹ | [26] | |

| Catalytic Efficiency (kcat/Km) | |||

| Maltase | 1.58 x 10⁵ M⁻¹s⁻¹ | [26] | |

| ATP Yield | |||

| Per Glucose | Aerobic Respiration | ~30-32 | [17] |

| Per this compound | Aerobic Respiration | ~60-64 | [18] |

| Intracellular this compound Concentration | |||

| Inducing MAL genes | S. cerevisiae | Low µM range | [27] |

Conclusion

This compound is a key carbohydrate that links the breakdown of complex polysaccharides to the central energy-yielding pathways of the cell. Its metabolism is a highly regulated and efficient process, ensuring that organisms can optimally utilize this energy source. The transport systems for this compound, particularly the well-studied ABC transporter in E. coli and the proton symporters in yeast, provide excellent models for understanding membrane transport processes. Furthermore, the intricate regulatory networks that control this compound utilization in response to the availability of other carbon sources highlight the sophisticated mechanisms of cellular adaptation. A thorough understanding of these pathways is not only fundamental to our knowledge of cellular metabolism but also holds significant potential for applications in biotechnology and medicine, including the optimization of fermentation processes and the development of drugs that target microbial metabolism.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. [PDF] Network regulation of the Escherichia coli this compound system. | Semantic Scholar [semanticscholar.org]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Regulation of this compound utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. caister.com [caister.com]

- 10. ftb.com.hr [ftb.com.hr]

- 11. Network regulation of the Escherichia coli this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.elabscience.com [file.elabscience.com]

- 13. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. Regulation of MAL gene expression in yeast: gene dosage effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound accumulation-induced cell death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. chegg.com [chegg.com]

- 27. Answered: Calculate the ATP yield from complete oxidation of this compound by the reaction of glycolysis, citric acid cycle, electron transport chain and oxidative… | bartleby [bartleby.com]

Maltose as a Reducing Sugar: A Technical Guide for Biochemical Applications

Abstract: Maltose (B56501), a disaccharide composed of two α-glucose units, plays a pivotal role in numerous biochemical processes, primarily due to its nature as a reducing sugar. This technical guide provides an in-depth exploration of the chemical basis for this compound's reducing activity, its involvement in key biochemical reactions such as the Maillard reaction, and its significance in metabolic pathways and industrial applications like brewing. Detailed experimental protocols for the qualitative and quantitative assessment of its reducing properties are presented, supported by quantitative data and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

The Chemical Foundation of this compound's Reducing Property

This compound, or malt (B15192052) sugar, consists of two D-glucose molecules linked by an α(1→4) glycosidic bond.[1][2][3] Its classification as a reducing sugar stems from the structure of one of these glucose units. While one glucose molecule's anomeric carbon is involved in the glycosidic bond, the anomeric carbon on the second glucose unit possesses a free hemiacetal group.[2][4][5] In aqueous solutions, this hemiacetal ring can open to expose a free aldehyde group.[2][6] This aldehyde group is readily oxidized, allowing this compound to act as a reducing agent in various chemical reactions, such as Benedict's and Tollens' tests.[1]

The ability to exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form is the core of its reducing capability. This structural feature distinguishes it from non-reducing sugars like sucrose, where the anomeric carbons of both monosaccharide units are involved in the glycosidic bond, leaving no hemiacetal group to open.[2][7]

Caption: Equilibrium between the cyclic and open-chain forms of this compound.

Key Biochemical Reactions

The exposed aldehyde group in the open-chain form of this compound is the reactive site for several significant biochemical reactions.

Non-Enzymatic Browning: The Maillard Reaction

The Maillard reaction is a critical process in food chemistry and has implications in vivo, contributing to the formation of advanced glycation end-products (AGEs). The reaction is initiated by the condensation of the aldehyde group of a reducing sugar, such as this compound, with a free amino group from an amino acid, peptide, or protein.[8] This forms a Schiff base, which then undergoes an Amadori rearrangement to produce a more stable ketosamine, known as the Amadori product.[8][9] These early-stage reactions are fundamental to the subsequent steps that produce a complex mixture of compounds responsible for color, flavor, and aroma in heated foods.[8] Studies comparing this compound and glucose in the Maillard reaction have shown that this compound degradation can lead to higher amounts of certain heterocyclic intermediates.[10]

References

- 1. This compound- Structure, Properties,Production and Applications. [allen.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. byjus.com [byjus.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Benedict's reagent - Wikipedia [en.wikipedia.org]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Researcher's Guide to Maltose: From Natural Sources to Laboratory Applications

A Technical Whitepaper for Scientists and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of maltose (B56501), detailed methodologies for its extraction and purification for research purposes, and an exploration of its metabolic context. Quantitative data is presented in structured tables for comparative analysis, alongside detailed experimental protocols and visual representations of relevant biochemical pathways and workflows.

Natural Sources of this compound

This compound, a disaccharide composed of two α-glucose units, is found in various natural sources, primarily as a product of starch breakdown during germination.[1] While not typically present in high concentrations in raw foods, its levels significantly increase during processes like malting and cooking.[2] Sprouted grains are particularly rich sources of this compound due to the enzymatic activity of amylases on stored starch.[2][3]

Quantitative Analysis of this compound in Natural Sources

The this compound content can vary significantly depending on the specific variety of the plant, germination conditions, and processing methods. The following table summarizes the approximate this compound content in several key natural sources.

| Natural Source | Scientific Name | Condition | This compound Content ( g/100g dry weight unless otherwise specified) | Reference |

| Barley | Hordeum vulgare | Malted | 60-65% of total weight is starch, which is largely converted to this compound and other sugars | [4] |

| Wheat | Triticum aestivum | Sprouted | Significant increase from negligible amounts in raw flour | [3][5] |

| Rice | Oryza sativa | Germinated (96h) | This compound is a predominant sugar, with total sugar content increasing significantly | [6] |

| Corn (Maize) | Zea mays | Sprouted | Increased this compound content | [7] |

| Sweet Potato | Ipomoea batatas | Cooked | Up to 3.34 g/100g (fresh weight) | [1] |

Extraction and Production of this compound for Research

For research applications requiring pure this compound, two primary methods are employed: extraction from malted grains and enzymatic production from starch.

Laboratory-Scale Extraction and Purification from Barley Malt (B15192052)

This protocol outlines a common procedure for obtaining this compound from barley malt.

Experimental Protocol:

-

Malt Preparation:

-

Extraction:

-

Prepare an extraction buffer of 0.02M sodium acetate (B1210297) (pH 4.75) containing 0.001M calcium chloride (CaCl₂) and 0.001M 1-thioglycerol.[8]

-

Mix 75g of ground malt with 210 mL of extraction buffer in a blender at 5°C for 5 minutes.[8]

-

Centrifuge the extract at 7,000 x g for 15 minutes at 4°C.[8]

-

Filter the supernatant through glass wool to remove particulate matter.[8]

-

-

Purification by Ion-Exchange Chromatography:

-

Equilibrate a CM-cellulose ion-exchange column with the extraction buffer.[8]

-

Load the filtered extract onto the column.

-

Elute the column with a sodium chloride gradient in the extraction buffer to separate this compound from other components. α-amylase and β-amylase enzymes will also be separated during this process.[8]

-

Collect fractions and assay for this compound content using a suitable method (see Section 4).

-

-

Further Purification and Concentration:

-

Pool the this compound-rich fractions.

-

Decolorize the solution by treating with activated charcoal.[10]

-

Remove dextrins by precipitation with denatured spirit.[10]

-

De-ionize the solution by passing it through cation and anion exchange resins.[10]

-

Concentrate the purified this compound solution by vacuum evaporation.[10]

-

Crystallize the this compound by cooling the concentrated solution.

-

Enzymatic Production from Starch

This protocol describes the laboratory-scale synthesis of this compound from a starch source.

Experimental Protocol:

-

Starch Slurry Preparation:

-

Liquefaction:

-

Saccharification:

-

Cool the liquefied starch solution to 50°C and adjust the pH to an optimal range for the saccharifying enzymes (typically around pH 5.0-6.0).

-

Add β-amylase (from barley or microbial sources) and a debranching enzyme such as pullulanase.[10]

-

Incubate the mixture at 50°C for 24-30 hours with gentle agitation.[10] This step hydrolyzes the dextrins into this compound.

-

-

Enzyme Deactivation and Clarification:

-

Heat the solution to 100°C for 10 minutes to deactivate the enzymes.[11]

-

Cool the solution and clarify by centrifugation or filtration to remove any insoluble material.

-

-

Purification:

-

Follow steps 4.3 and 4.4 from the extraction protocol (Section 2.1) for decolorization, de-ionization, concentration, and crystallization of the this compound.

-

Signaling Pathways and Metabolic Context

This compound itself is not known to be a primary signaling molecule in mammalian cells. Its primary metabolic role is to serve as a source of glucose.[1] In organisms like Saccharomyces cerevisiae (yeast), the metabolism of this compound influences glucose-sensing and signaling pathways.

Influence of this compound Metabolism on Glucose Sensing in Yeast

In yeast, the presence of glucose triggers signaling cascades that lead to the inactivation and degradation of transporters for other sugars, such as the this compound permease. This ensures that the preferred carbon source, glucose, is utilized first.[12][13][14] The rapid fermentation of sugars, including the glucose derived from intracellular this compound hydrolysis, generates a metabolic signal that contributes to this inactivation.[12]

References

- 1. quora.com [quora.com]

- 2. essfeed.com [essfeed.com]

- 3. plantarchives.org [plantarchives.org]

- 4. Comparative study for analysis of carbohydrates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Nutritional composition and bioactivity of germinated Thai indigenous rice extracts: A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101684505B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. Metabolic Signals Trigger Glucose-Induced Inactivation of this compound Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Two glucose sensing/signaling pathways stimulate glucose-induced inactivation of this compound permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

maltose vs isomaltose structural differences

An In-depth Technical Guide to the Core Structural Differences Between Maltose (B56501) and Isothis compound (B16258) for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and isothis compound, both disaccharides of glucose, play significant yet distinct roles in biological systems and industrial applications. While chemically similar as isomers (C₁₂H₂₂O₁₁), their structural divergence, rooted in the nature of their glycosidic bond, dictates profound differences in their physicochemical properties, metabolic fates, and interactions with biological macromolecules. This technical guide provides a comprehensive examination of these structural differences, offering detailed experimental protocols for their differentiation, quantitative data for comparison, and visual diagrams of their metabolic and analytical workflows. Understanding these nuances is critical for researchers in drug development, nutrition, and glycobiology, as the seemingly subtle distinction between an α-1,4 and an α-1,6 linkage has far-reaching implications.

Core Structural and Physicochemical Differences

This compound and isothis compound are both composed of two α-D-glucose units. The fundamental difference lies in the glycosidic linkage connecting these monomers. In this compound, the linkage is an α-1,4-glycosidic bond, connecting the C1 carbon of the first glucose unit to the C4 carbon of the second.[1][2][3] In contrast, isothis compound features an α-1,6-glycosidic bond, linking the C1 carbon of the first glucose to the C6 carbon of the second.[1][2][3] This distinction is the primary determinant of their differing three-dimensional structures and properties.

The α-1,6 linkage in isothis compound introduces an additional degree of rotational freedom around the C5-C6 bond of the second glucose unit, which is not present in the more constrained α-1,4 linkage of this compound.[4][5] Molecular dynamics simulations and NMR studies have shown that this makes isothis compound a more flexible and extended molecule in solution, with multiple low-energy conformational minima, whereas this compound tends to occupy a single principal energy well.[4][5] This increased flexibility can influence interactions with water and the binding pockets of enzymes and transport proteins.

Data Presentation: Quantitative and Physicochemical Properties

The following table summarizes the key quantitative and physicochemical properties of this compound and isothis compound for direct comparison.

| Property | This compound | Isothis compound | Reference(s) |

| Systematic Name | 4-O-α-D-Glucopyranosyl-D-glucopyranose | 6-O-α-D-Glucopyranosyl-D-glucopyranose | [2][6] |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | [6] |

| Molar Mass | 342.30 g/mol | 342.30 g/mol | [6] |

| Glycosidic Bond | α-1,4 | α-1,6 | [1][3] |

| Reducing Sugar | Yes | Yes | [3] |

| Melting Point | 102–103 °C (monohydrate) | N/A | [6] |

| Relative Sweetness | ~30–60% of sucrose | ~40-50% of sucrose | [6] |

| Conformational Flexibility | More rigid; single primary energy well | More flexible; multiple low-energy minima | [4][5] |

| Natural Occurrence | Product of starch hydrolysis; germinating seeds | Branch points of amylopectin/glycogen; honey | [2] |

Visualization of Structural and Metabolic Differences

Visual models are essential for comprehending the structural and functional consequences of the different glycosidic linkages.

Caption: Core chemical structures highlighting the α-1,4 bond in this compound versus the α-1,6 bond in isothis compound.

Caption: Metabolic pathway showing digestion in the small intestine and fermentation in the colon.

Experimental Protocols for Differentiation

Accurate differentiation and quantification of this compound and isothis compound are critical for quality control in food and pharmaceutical industries, as well as for metabolic research. The choice of method depends on the required sensitivity, resolution, and available instrumentation.

Caption: Logical workflow for the analytical differentiation of this compound and isothis compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of disaccharide isomers. Ligand exchange and hydrophilic interaction liquid chromatography (HILIC) are common modes. A baseline separation is achievable with specialized columns.[7][8]

-

Objective: To separate and quantify this compound and isothis compound in a mixture.

-

Instrumentation: HPLC system with a Refractive Index (RI) detector.

-

Column: Shodex SUGAR SZ5532 (6.0mm I.D. x 150mm).[7]

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and ultrapure water in a 75:25 (v/v) ratio. Degas the solution thoroughly.

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.5% w/v). Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject standards of pure this compound and isothis compound to determine their respective retention times. Inject the unknown sample. Isothis compound will typically elute after this compound under these conditions. Quantify by comparing peak areas to a standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural information but requires derivatization to increase the volatility of the sugars.[9]

-

Objective: To separate and identify this compound and isothis compound following derivatization.

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Methodology:

-

Sample Preparation: Lyophilize the aqueous sample to complete dryness.

-

Derivatization (Two-Step Oximation-Silylation):

-

To avoid multiple peaks from anomers, first form oximes. Add a solution of hydroxylamine (B1172632) in pyridine (B92270) to the dry sample. Heat at 90°C for 30 minutes.[10]

-

Cool the sample, then add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS). Heat again to complete the reaction, forming trimethylsilyl (B98337) (TMS) ethers.

-

-

GC Conditions:

-

Column: Methylsilicone capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium.

-

Temperature Program: Start at an initial oven temperature of ~150°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~300-320°C.[11]

-

-

MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-800. The resulting TMS-derivatives of this compound and isothis compound will have distinct fragmentation patterns that can be used for identification, often with the aid of a spectral library.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed structural information, allowing for unambiguous differentiation based on the unique chemical environment of each atom.

-

Objective: To structurally differentiate this compound and isothis compound in a sample.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve the sample in deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional spectra, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC).

-

Spectral Analysis:

-

The key difference appears in the signals corresponding to the carbons and protons involved in and adjacent to the glycosidic bond.[12]

-

In this compound (α-1,4), the C4 carbon of the second glucose unit is shifted downfield due to its involvement in the linkage.

-

In isothis compound (α-1,6), the C6 carbon of the second glucose unit is shifted downfield, and its corresponding proton signals (H6a, H6b) will show correlations to this carbon in the HSQC spectrum.

-

The anomeric proton (H1) of the first glucose unit will also exhibit a slightly different chemical shift and coupling pattern depending on the linkage type, which can be clearly resolved.[12][13]

-

-

Differential Enzymatic Assay

This method leverages the high specificity of enzymes that hydrolyze either this compound or isothis compound.

-

Objective: To quantify this compound and isothis compound in a mixture using specific enzymes.

-

Instrumentation: Spectrophotometer or plate reader.

-

Reagents: Maltase (α-glucosidase, specific for α-1,4 linkages), Isomaltase (oligo-1,6-glucosidase), Glucose Oxidase/Peroxidase (GOPOD) assay kit.[14][15]

-

Methodology:

-

Reaction Setup: Prepare three sets of reactions for each sample:

-

Tube A (Total Glucose): Sample + Maltase + Isomaltase.

-

Tube B (this compound-derived Glucose): Sample + Maltase.

-

Tube C (Isothis compound-derived Glucose): Sample + Isomaltase.

-

Include appropriate enzyme and sample blanks.

-

-

Enzymatic Hydrolysis: Incubate all tubes under optimal conditions for the enzymes (e.g., pH 6.0-7.0, 37°C) for a sufficient time to ensure complete hydrolysis.

-

Glucose Quantification: Add GOPOD reagent to all tubes. This reagent reacts with the liberated glucose to produce a colored product. Measure the absorbance at the specified wavelength (typically ~510 nm).

-

Calculation:

-

Calculate the glucose concentration in each tube using a glucose standard curve.

-

This compound concentration is proportional to the glucose measured in Tube B (minus any free glucose initially in the sample).

-

Isothis compound concentration is proportional to the glucose measured in Tube C (minus any free glucose).

-

Tube A serves as a confirmation of the total disaccharide content.

-

-

Relevance in Drug Development and Biological Research

The structural differences between this compound and isothis compound have significant implications for their biological activity and therapeutic potential.

-

Enzyme Specificity and Drug Targeting: The human digestive enzyme complex sucrase-isomaltase, located in the small intestine brush border, contains distinct catalytic sites for this compound (α-1,4) and isothis compound (α-1,6).[16] Inhibitors designed to target carbohydrate digestion, for example in the management of type 2 diabetes, must account for these distinct specificities. A compound that effectively blocks maltase may have little to no effect on isomaltase, and vice-versa.

-

Protein Binding and Transport: this compound-binding proteins (MBPs) are used extensively in biotechnology for protein purification and solubilization. The affinity and specificity of these proteins are dictated by the precise geometry of their binding pockets.[17][18] The more extended and flexible structure of isothis compound compared to this compound means it will interact differently with these binding sites, a critical consideration in the design of fusion proteins and affinity chromatography systems.

-

Gut Microbiota and Prebiotics: Isothis compound and, more broadly, isomalto-oligosaccharides (IMOs) are less readily hydrolyzed in the small intestine than this compound.[19] This allows them to reach the colon, where they serve as fermentable substrates for beneficial gut bacteria like Bifidobacterium and Lactobacillus.[20][21] These bacteria possess specific enzymes to metabolize the α-1,6 linkages. The resulting fermentation produces short-chain fatty acids (SCFAs), which have numerous health benefits, including nourishing colonocytes and modulating immune function. This makes isothis compound a candidate for prebiotic applications in functional foods and therapeutics aimed at modulating the gut microbiome.

Conclusion

The distinction between this compound and isothis compound is a clear illustration of how a subtle change in covalent bonding—an α-1,4 versus an α-1,6 glycosidic linkage—translates into significant differences in three-dimensional structure, physicochemical properties, and biological function. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is not merely academic. It is fundamental to the development of targeted enzyme inhibitors, the engineering of protein-ligand interactions, and the design of novel prebiotics to promote gut health. The analytical techniques detailed herein provide the necessary tools to accurately identify and quantify these isomers, ensuring precision in research and quality in application.

References

- 1. pediaa.com [pediaa.com]

- 2. This compound - Wikipedia [en.wikipedia.org]